molecular formula C20H13Cl2N3O2 B4312075 2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B4312075
M. Wt: 398.2 g/mol
InChI Key: GOGLVCDBPAAVIZ-UHFFFAOYSA-N
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Description

2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C20H13Cl2N3O2 and its molecular weight is 398.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.0384821 g/mol and the complexity rating of the compound is 758. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Properties

The derivative compounds of 2-Amino-4-(2,6-Dichlorophenyl)-6-Methyl-5-Oxo-5,6-Dihydro-4H-Pyrano[3,2-C]Quinoline-3-Carbonitrile have been explored for their potential in photovoltaic applications. Studies demonstrate that these compounds, when used in photodiode fabrication, show promising photovoltaic properties. This includes a significant sensitivity to illumination intensity, making them suitable for use in photodiodes. The photovoltaic properties of these compounds are influenced by the presence of chlorophenyl as a substitution group, which improves diode parameters (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

The structural and optical properties of thin films made from these compounds are also of significant research interest. These films, when synthesized, exhibit nanocrystalline structures dispersed in an amorphous matrix. They have shown distinctive absorption parameters and type of electron transition, which are crucial in the study of optical materials. This research is essential for advancing materials science, particularly in the field of optics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

Research has also been conducted on the dielectric properties of these compounds in thin film form. The findings suggest a dependency of the real dielectric constant and dielectric loss on frequency and temperature. Such studies are essential for understanding the electrical behavior of these compounds and their potential use in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

In another application, derivatives of this compound have been investigated for their potential as corrosion inhibitors. The studies show that these compounds can effectively prevent corrosion in certain environments, such as in the presence of HNO3, by forming a protective film on the surface of metals. This is particularly relevant in the field of material science and engineering (Eldesoky et al., 2019).

Antimicrobial Activities

Additionally, some derivatives of this compound have been synthesized and tested for their antimicrobial activities. These studies are crucial for discovering new antimicrobial agents, potentially leading to the development of novel pharmaceuticals (El Mariah, 2009).

Properties

IUPAC Name

2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O2/c1-25-14-8-3-2-5-10(14)18-17(20(25)26)15(11(9-23)19(24)27-18)16-12(21)6-4-7-13(16)22/h2-8,15H,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGLVCDBPAAVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 4
2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 5
2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Reactant of Route 6
2-amino-4-(2,6-dichlorophenyl)-6-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.